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Compound of Interest

Compound Name: 4-Cyclohexyl-2-methyl-2-butanol

Cat. No.: B1590949 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Cyclohexyl-2-
methyl-2-butanol, a key fragrance ingredient also known as Coranol.[1][2] Intended for

researchers, scientists, and professionals in drug development and chemical synthesis, this

document outlines the expected spectroscopic characteristics and the methodologies for their

acquisition.

Chemical Structure and Properties
IUPAC Name: 4-Cyclohexyl-2-methylbutan-2-ol[3]

CAS Number: 83926-73-2[2][4]

Molecular Formula: C₁₁H₂₂O[3][4]

Molecular Weight: 170.29 g/mol [3][5]

Physical Description: Colorless liquid, which may partially crystallize, with a floral, spicy note.

[6]

Spectroscopic Data
While a comprehensive set of experimentally verified spectra for 4-Cyclohexyl-2-methyl-2-
butanol is not readily available in public spectral databases, the following tables summarize

the predicted and expected data based on its chemical structure and the known spectroscopic

behavior of tertiary alcohols.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 1.60 - 1.80 Multiplet 5H
Cyclohexyl -CH₂

(axial)

~ 1.45 Singlet 1H -OH

~ 1.20 - 1.40 Multiplet 4H -CH₂-CH₂-

~ 1.15 Singlet 6H 2 x -CH₃

~ 0.85 - 1.05 Multiplet 6H
Cyclohexyl -CH₂

(equatorial) and -CH

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm) Carbon Type Assignment

~ 71.0 C C-OH

~ 45.0 CH₂ -CH₂-C(OH)

~ 37.5 CH Cyclohexyl -CH

~ 33.5 CH₂ Cyclohexyl -CH₂

~ 29.0 CH₃ 2 x -CH₃

~ 26.5 CH₂ Cyclohexyl -CH₂

~ 26.0 CH₂ Cyclohexyl -CH₂

~ 25.0 CH₂ -CH₂-Cyclohexyl

Infrared (IR) Spectroscopy
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Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600 - 3200 Strong, Broad O-H stretch

2960 - 2850 Strong C-H stretch (aliphatic)

1450 Medium C-H bend (CH₂)

1375 Medium C-H bend (CH₃)

1200 - 1100 Strong C-O stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Possible Fragment Notes

170 [C₁₁H₂₂O]⁺

Molecular Ion (M⁺) - Expected

to be weak or absent for a

tertiary alcohol.

155 [M - CH₃]⁺ Loss of a methyl group.

152 [M - H₂O]⁺
Dehydration, a common

fragmentation for alcohols.

83 [C₆H₁₁]⁺ Cyclohexyl cation.

59 [C₃H₇O]⁺
Alpha-cleavage fragment

[(CH₃)₂COH]⁺.

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of 4-Cyclohexyl-2-methyl-2-butanol
in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS)

as an internal standard.

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the range of -1 to 12 ppm.

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the range of 0 to 220 ppm.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (typically several hundred to thousands of scans).
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Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at

77.16 ppm, which is then referenced to TMS at 0 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the hydroxyl

group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of neat 4-Cyclohexyl-2-methyl-2-butanol directly

onto the ATR crystal.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Acquire the IR spectrum of the sample. The instrument will automatically

ratio the sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

Data Processing: Label the major absorption peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction and separation.

Procedure (Electron Ionization - EI):

Sample Introduction: If using GC-MS, dissolve a small amount of the sample in a volatile

organic solvent (e.g., dichloromethane or diethyl ether) and inject it into the GC. The GC will

separate the compound from any impurities before it enters the mass spectrometer.
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Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The

molecular ion peak and the major fragment peaks are identified.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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